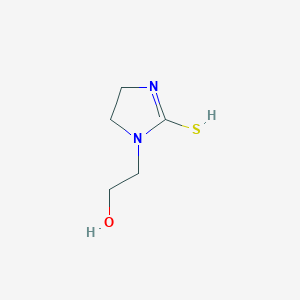
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol, also known as Tris(2,4-di-tert-butylphenyl)phosphite, is an organophosphorus compound with the formula [(C4H9)2C6H3O]3P. This white solid is widely used as a stabilizer in polymers, where it functions as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is known for its effectiveness in preventing the degradation of materials due to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-butylphenyl)phosphite involves the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of Tris(2,4-di-tert-butylphenyl)phosphite follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phosphorus trichloride to a solution of 2,4-di-tert-butylphenol in a suitable solvent, such as toluene. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,4-di-tert-butylphenyl)phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-di-tert-butylphenol and phosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: The hydrolysis reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Oxidation: The major product is Tris(2,4-di-tert-butylphenyl)phosphate.
Hydrolysis: The major products are 2,4-di-tert-butylphenol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tris(2,4-di-tert-butylphenyl)phosphite is used as a stabilizer in the production of polymers. It helps in preventing the oxidative degradation of polymers, thereby extending their lifespan and maintaining their mechanical properties.
Biology
In biological research, this compound is used as an antioxidant to study the effects of oxidative stress on biological systems. It helps in understanding the mechanisms of oxidative damage and the role of antioxidants in mitigating such damage.
Medicine
In the medical field, Tris(2,4-di-tert-butylphenyl)phosphite is used in the formulation of pharmaceutical products to enhance their stability and shelf life. It prevents the oxidation of active pharmaceutical ingredients, ensuring their efficacy over time.
Industry
Industrially, this compound is used in the production of plastics, rubber, and other materials that are prone to oxidative degradation. It is also used in the formulation of lubricants and fuels to prevent oxidation and improve their performance.
Wirkmechanismus
Tris(2,4-di-tert-butylphenyl)phosphite exerts its effects by acting as an antioxidant. It scavenges free radicals and reactive oxygen species, preventing them from initiating the oxidation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another common antioxidant used in polymers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food and pharmaceuticals.
Uniqueness
Tris(2,4-di-tert-butylphenyl)phosphite is unique due to its high thermal stability and effectiveness in preventing oxidative degradation. Unlike other antioxidants, it provides long-term protection against oxidation, making it suitable for use in high-temperature applications and materials that require extended shelf life.
Eigenschaften
IUPAC Name |
2-(2-sulfanyl-4,5-dihydroimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEITPOSEVENMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)S)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=N1)S)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














